molecular formula C23H21FN2O4S B6569530 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide CAS No. 946382-01-0

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide

Cat. No.: B6569530
CAS No.: 946382-01-0
M. Wt: 440.5 g/mol
InChI Key: VBLSSZJTILXCBC-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide is a synthetic organic compound with potential applications in medicinal chemistry and pharmaceuticals. It features a complex molecular structure incorporating a tetrahydroquinoline moiety, a fluorobenzenesulfonyl group, and a phenoxyacetamide group. These functional groups contribute to the compound’s versatility in chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide typically involves multi-step organic synthesis:

  • Starting Materials: : The synthesis begins with commercially available or easily synthesizable starting materials.

  • Formation of Tetrahydroquinoline Core: : An initial condensation reaction, often between an aniline derivative and a carbonyl compound, forms the tetrahydroquinoline core.

  • Introduction of Fluorobenzenesulfonyl Group: : The tetrahydroquinoline intermediate undergoes sulfonylation using 4-fluorobenzenesulfonyl chloride under basic conditions to introduce the fluorobenzenesulfonyl group.

  • Phenoxyacetamide Attachment: : Finally, phenoxyacetic acid or its derivative is coupled to the molecule through an amide bond formation, facilitated by activating agents like carbodiimides or in situ generated acid chlorides.

Industrial Production Methods

On an industrial scale, the synthesis of this compound might be optimized for yield and purity through process intensification techniques, such as:

  • Flow Chemistry: : Continuous flow reactors can enhance reaction efficiency and control over reaction conditions, leading to better yields and purity.

  • Catalysis: : The use of appropriate catalysts can reduce reaction times and improve selectivity.

  • Automation and Process Control: : Advanced monitoring and automation can ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide undergoes several types of chemical reactions:

  • Oxidation: : The compound may undergo oxidation reactions, potentially affecting the tetrahydroquinoline ring or other susceptible sites.

  • Reduction: : Reduction reactions can alter the sulfonyl or carbonyl functional groups within the molecule.

  • Substitution: : The aromatic rings in the structure can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

  • Reducing Agents: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halogenation or nitration reagents, such as sulfuryl chloride or nitric acid, can facilitate substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. Oxidation may lead to quinoline derivatives, while reduction could yield amine or alcohol derivatives. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

  • Chemistry: : The compound serves as an intermediate in the synthesis of more complex molecules or as a reagent in organic synthesis.

  • Biology: : It may be used in biological assays to study enzyme interactions or cellular processes.

  • Medicine: : The compound could have therapeutic potential, acting on specific biological targets to treat diseases.

  • Industry: : It may be employed in the development of novel materials or as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action for N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on its intended application, such as:

  • Inhibition of Enzymes: : The compound may bind to active sites or allosteric sites on enzymes, modulating their activity.

  • Receptor Interaction: : It could interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenoxyacetamide stands out due to its unique combination of functional groups and potential biological activity. Similar compounds might include:

  • N-(4-fluorobenzenesulfonyl)-tetrahydroquinoline Derivatives: : These share the tetrahydroquinoline and sulfonyl functional groups but differ in other substituents.

  • Phenoxyacetamide Derivatives: : Compounds with phenoxyacetamide groups but different core structures.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4S/c24-18-8-11-21(12-9-18)31(28,29)26-14-4-5-17-15-19(10-13-22(17)26)25-23(27)16-30-20-6-2-1-3-7-20/h1-3,6-13,15H,4-5,14,16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLSSZJTILXCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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